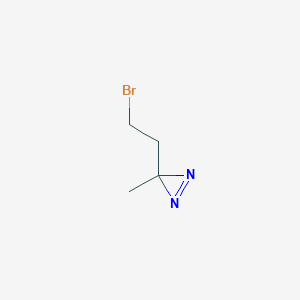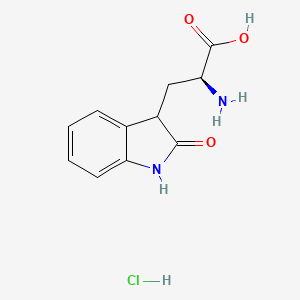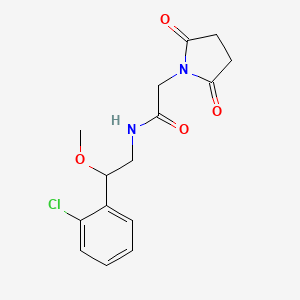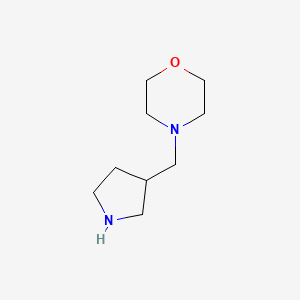![molecular formula C12H14N2O3 B2834972 N-[2-Hydroxy-2-(3-methoxypyridin-2-yl)ethyl]but-2-ynamide CAS No. 2411318-05-1](/img/structure/B2834972.png)
N-[2-Hydroxy-2-(3-methoxypyridin-2-yl)ethyl]but-2-ynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-Hydroxy-2-(3-methoxypyridin-2-yl)ethyl]but-2-ynamide, also known as HMPA, is a chemical compound that has been extensively studied for its various applications in scientific research. HMPA is a colorless liquid that is soluble in water and has a molecular weight of 185.23 g/mol. This compound is widely used as a solvent and reagent in various chemical reactions due to its unique properties.
Mécanisme D'action
The mechanism of action of N-[2-Hydroxy-2-(3-methoxypyridin-2-yl)ethyl]but-2-ynamide is not fully understood. However, it is believed that this compound acts as a coordinating solvent due to its ability to form hydrogen bonds with various functional groups. This property allows this compound to stabilize transition states and intermediates, which enhances the reaction rate and yield.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is not considered harmful to humans or animals. However, it is important to note that this compound can cause skin and eye irritation if it comes into contact with these areas. Additionally, this compound has been shown to have a mild anesthetic effect on animals, which may be due to its ability to interact with nerve cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[2-Hydroxy-2-(3-methoxypyridin-2-yl)ethyl]but-2-ynamide is its ability to enhance the reaction rate and yield in various organic reactions. Additionally, this compound can be used as a reaction medium for various reactions, which allows for the development of new catalysts and materials. However, one of the limitations of this compound is its high cost, which may limit its use in large-scale reactions.
Orientations Futures
There are several future directions for the use of N-[2-Hydroxy-2-(3-methoxypyridin-2-yl)ethyl]but-2-ynamide in scientific research. One potential application is the use of this compound as a reaction medium for the synthesis of new materials and catalysts. Additionally, this compound could be used as a co-solvent in various organic reactions to enhance the reaction rate and yield. Finally, the use of this compound as a complexing agent for metal ions could lead to the development of new catalysts and materials.
Méthodes De Synthèse
The synthesis of N-[2-Hydroxy-2-(3-methoxypyridin-2-yl)ethyl]but-2-ynamide involves the reaction of 3-methoxypyridine with propargyl bromide in the presence of a base such as potassium carbonate. The resulting product is then reacted with hydroxylamine hydrochloride to yield this compound. The overall yield of this synthesis method is around 60%.
Applications De Recherche Scientifique
N-[2-Hydroxy-2-(3-methoxypyridin-2-yl)ethyl]but-2-ynamide has been extensively used in scientific research as a solvent and reagent due to its unique properties. It has been used as a co-solvent in various organic reactions to enhance the reaction rate and yield. This compound has also been used as a reaction medium in various reactions such as C-C bond formation, reduction, and oxidation reactions. Additionally, this compound has been used as a complexing agent for various metal ions, which has led to the development of new catalysts and materials.
Propriétés
IUPAC Name |
N-[2-hydroxy-2-(3-methoxypyridin-2-yl)ethyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-3-5-11(16)14-8-9(15)12-10(17-2)6-4-7-13-12/h4,6-7,9,15H,8H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHAKAMYDQRWPNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC(C1=C(C=CC=N1)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2834889.png)



![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2834897.png)
![(Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2834899.png)

![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2834903.png)

![N-(3-chloro-4-methylphenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamide](/img/structure/B2834905.png)
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2834906.png)


![3-{[5-(2-Methylpropyl)-1,3,4-thiadiazol-2-yl]carbamoyl}propanoic acid](/img/structure/B2834912.png)